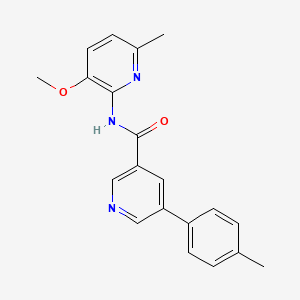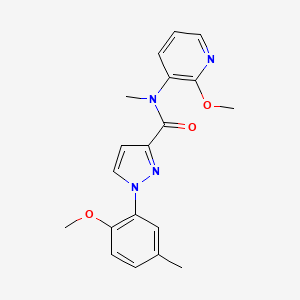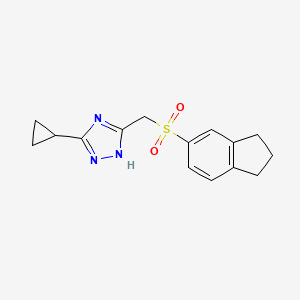
N-(3-methoxy-6-methylpyridin-2-yl)-5-(4-methylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxy-6-methylpyridin-2-yl)-5-(4-methylphenyl)pyridine-3-carboxamide, also known as MMPIP, is a pyridine derivative that has gained significant attention in the field of neuroscience. MMPIP has been found to act as an antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which has been implicated in various neurological disorders.
Wirkmechanismus
N-(3-methoxy-6-methylpyridin-2-yl)-5-(4-methylphenyl)pyridine-3-carboxamide acts as an antagonist of the mGluR7 receptor, which is a member of the metabotropic glutamate receptor family. The mGluR7 receptor is primarily expressed in the central nervous system and has been implicated in various neurological disorders. This compound binds to the allosteric site of the mGluR7 receptor, preventing its activation by glutamate. This results in a decrease in glutamate release and subsequent neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease glutamate release, reduce neuronal cell death, and increase neurogenesis in animal models of neurological disorders. This compound has also been found to decrease anxiety and depression-like behavior in animal models. Additionally, this compound has been shown to have potential in the treatment of drug addiction by reducing drug-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-methoxy-6-methylpyridin-2-yl)-5-(4-methylphenyl)pyridine-3-carboxamide in lab experiments is its specificity for the mGluR7 receptor. This allows for targeted manipulation of the receptor without affecting other receptors. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxy-6-methylpyridin-2-yl)-5-(4-methylphenyl)pyridine-3-carboxamide. One potential direction is the development of more potent and selective mGluR7 antagonists. Another potential direction is the investigation of the therapeutic potential of this compound in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the long-term effects of this compound and its potential for clinical use.
In conclusion, this compound is a pyridine derivative that has gained significant attention in the field of neuroscience. Its specificity for the mGluR7 receptor has made it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand its potential therapeutic applications and long-term effects.
Synthesemethoden
The synthesis of N-(3-methoxy-6-methylpyridin-2-yl)-5-(4-methylphenyl)pyridine-3-carboxamide involves the reaction of 2-amino-3-methoxypyridine with 4-methylphenylacetic acid and subsequent cyclization to form the pyridine ring. The resulting compound is then reacted with 3-bromo-6-methylpyridine-2-carboxylic acid to form this compound. The synthesis method of this compound has been well-established and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxy-6-methylpyridin-2-yl)-5-(4-methylphenyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been found to have a neuroprotective effect in animal models of traumatic brain injury and stroke. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. Additionally, this compound has been found to have potential in the treatment of drug addiction and schizophrenia.
Eigenschaften
IUPAC Name |
N-(3-methoxy-6-methylpyridin-2-yl)-5-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-4-7-15(8-5-13)16-10-17(12-21-11-16)20(24)23-19-18(25-3)9-6-14(2)22-19/h4-12H,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWCCQMFEQRHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)NC3=C(C=CC(=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-ethoxy-N-(3-fluoro-2-methylphenyl)-1-hydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B7663547.png)
![5-[(4-ethoxyphenyl)sulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7663549.png)
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B7663559.png)
![N-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-methylsulfanylaniline](/img/structure/B7663574.png)

![2-[(4-Chloro-2-methylphenyl)methyl-methylamino]ethanol](/img/structure/B7663587.png)
![1-(4-methylphenyl)sulfonyl-N-[(5-methylpyridin-2-yl)methyl]propan-2-amine](/img/structure/B7663607.png)

![2-benzyl-N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]cyclohexan-1-amine](/img/structure/B7663622.png)
![Methyl 2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7663625.png)
![3-chloro-2-fluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663638.png)
![5-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7663648.png)
![3-chloro-2-fluoro-N-[[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663651.png)
![4-[1-(2,4-Dimethylphenyl)imidazol-2-yl]sulfonylbutanenitrile](/img/structure/B7663656.png)
